Methyl 2-cyano-6-fluoro-4-nitrobenzoate
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Overview
Description
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H5FN2O4 It is a derivative of benzoic acid and contains functional groups such as cyano, fluoro, and nitro
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorobenzoate followed by the introduction of a cyano group. The nitration process involves treating methyl 2-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of Nitro Group: Methyl 2-cyano-6-fluoro-4-aminobenzoate.
Reduction of Cyano Group: Methyl 2-amino-6-fluoro-4-nitrobenzoate.
Substitution of Fluoro Group: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyano-6-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-6-fluoro-4-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-4-nitrobenzoate: Similar structure but lacks the cyano group.
Methyl 2-cyano-4-nitrobenzoate: Similar structure but lacks the fluoro group.
Methyl 2-cyano-6-fluorobenzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-cyano-6-fluoro-4-nitrobenzoate is unique due to the presence of all three functional groups (cyano, fluoro, and nitro) on the benzoate ring
Properties
Molecular Formula |
C9H5FN2O4 |
---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
methyl 2-cyano-6-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C9H5FN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3 |
InChI Key |
VZBIEHAGLVEQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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